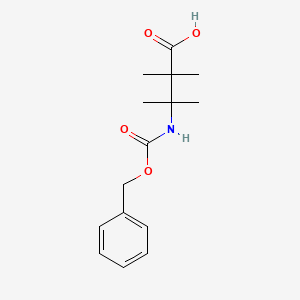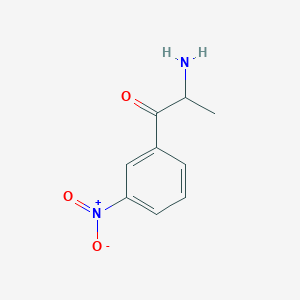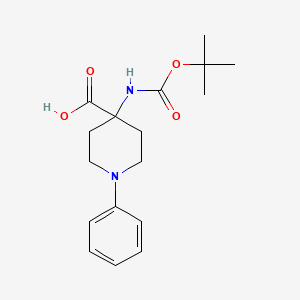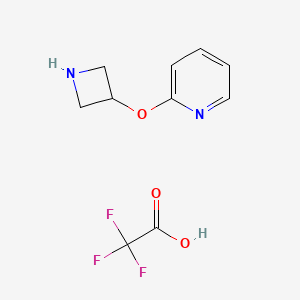
2-(Azetidin-3-yloxy)pyridine,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid is a compound that combines the structural features of azetidine and pyridine with the trifluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid typically involves the reaction of azetidine derivatives with pyridine under specific conditions. One common method includes the use of potassium carbonate in N-methyl-2-pyrrolidone (NMP) or sodium hydride in dimethylformamide (DMF) to facilitate the cyclization process . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine or pyridine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium carbonate in NMP.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce azetidine derivatives with reduced functional groups.
Scientific Research Applications
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(azetidin-3-yl)pyridine; bis(trifluoroacetic acid): This compound shares structural similarities but differs in the number of trifluoroacetic acid moieties.
2-(azetidin-3-yl)pyridine: Lacks the trifluoroacetic acid component, resulting in different chemical properties and reactivity.
Uniqueness
2-(azetidin-3-yloxy)pyridine; trifluoroacetic acid is unique due to the presence of both azetidine and pyridine rings, along with the trifluoroacetic acid moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H11F3N2O3 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H10N2O.C2HF3O2/c1-2-4-10-8(3-1)11-7-5-9-6-7;3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;(H,6,7) |
InChI Key |
ILRGCRBGXJYRKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)


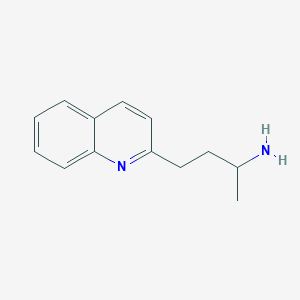
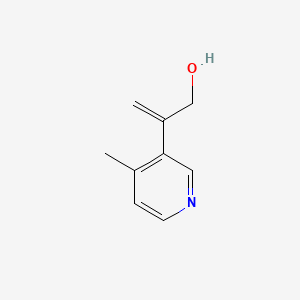
![3-((6-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13564977.png)
![methyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-diazo-4-oxopentanoate](/img/structure/B13564988.png)



